molecular formula C14H10N2O B8392923 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine

7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine

Cat. No. B8392923
M. Wt: 222.24 g/mol
InChI Key: FWLZADNLKMHMPW-UHFFFAOYSA-N
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Patent
US03931205

Procedure details

A solution of 0.76 g of metallic sodium in 15 ml of ethanol is added to a mixture of 6.6 g of 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine and 46 ml of diethyl carbonate, and the whole mixture is refluxed for 1 hour. After cooling, 5.2 g of methyl iodide is added to the reaction mixture. The temperature of the mixture is raised gradually, and the mixture is refluxed for 2 hours. The excess diethyl carbonate is distilled off, and toluene is added to the residue. The mixture is washed with water, and the toluene layer is dried. The toluene is distilled off, and the residue is recrystallized from isopropyl alcohol to give ethyl 2-cyano-2-(5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate melting at 119°-120°C.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH2:4][C:5]1[CH:6]=[CH:7][C:8]2[O:17][C:12]3=[N:13][CH:14]=[CH:15][CH:16]=[C:11]3[CH2:10][C:9]=2[CH:18]=1)#[N:3].[C:19](=O)([O:23]CC)[O:20][CH2:21][CH3:22].[CH3:27]I>C(O)C>[C:2]([C:4]([C:5]1[CH:6]=[CH:7][C:8]2[O:17][C:12]3=[N:13][CH:14]=[CH:15][CH:16]=[C:11]3[CH2:10][C:9]=2[CH:18]=1)([CH3:27])[C:19]([O:20][CH2:21][CH3:22])=[O:23])#[N:3] |^1:0|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
[Na]
Name
Quantity
6.6 g
Type
reactant
Smiles
C(#N)CC=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
Name
Quantity
46 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole mixture is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture is raised gradually
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The excess diethyl carbonate is distilled off
ADDITION
Type
ADDITION
Details
toluene is added to the residue
WASH
Type
WASH
Details
The mixture is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the toluene layer is dried
DISTILLATION
Type
DISTILLATION
Details
The toluene is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)(C)C=1C=CC2=C(CC=3C(=NC=CC3)O2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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